2-(4-Bromobenzamido)thiophene-3-carboxylic acid

Beschreibung

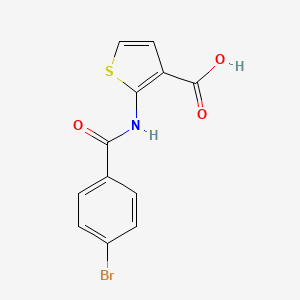

2-(4-Bromobenzamido)thiophene-3-carboxylic acid is a thiophene-based derivative featuring a brominated benzamide substituent at the 2-position and a carboxylic acid group at the 3-position of the thiophene ring. Structural analogs of this compound often explore modifications to the benzamide group, thiophene ring saturation, or additional substituents to optimize physicochemical and pharmacological properties.

Eigenschaften

IUPAC Name |

2-[(4-bromobenzoyl)amino]thiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO3S/c13-8-3-1-7(2-4-8)10(15)14-11-9(12(16)17)5-6-18-11/h1-6H,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPQUINUAIDARA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=CS2)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antiviral and Anticancer Properties

Research indicates that thiophene derivatives, including 2-(4-Bromobenzamido)thiophene-3-carboxylic acid, exhibit significant potential as antiviral and anticancer agents. The compound's structure allows for interactions with biological targets, which can inhibit viral replication and cancer cell proliferation. A patent describes a class of fused thiophene derivatives for treating infections, cancers, metabolic diseases, and inflammatory disorders, suggesting that compounds like this compound could be effective in these areas .

Mechanism of Action

The carboxylic acid group in the compound is crucial for its biological activity, as it can form ionic bonds with amino acids in target proteins. This interaction may enhance the compound's affinity for specific receptors or enzymes involved in disease processes. For instance, modifications to the carboxylate group have been shown to affect binding affinity in receptor studies .

Synthesis and Structure-Activity Relationship (SAR)

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions, including amide coupling and functional group transformations. Understanding the synthetic pathways is essential for optimizing yield and purity for pharmaceutical applications.

Structure-Activity Relationship Studies

SAR studies are critical for enhancing the efficacy of thiophene derivatives. For example, variations in substituents on the thiophene or benzamide moieties can lead to significant changes in biological activity. Researchers have explored various modifications to improve solubility and bioavailability while maintaining or enhancing pharmacological effects .

Materials Science Applications

Polymer Chemistry

The compound's carboxylic acid functionality makes it suitable for incorporation into polymer matrices. It can act as a monomer or crosslinking agent in the development of biodegradable polymers used in drug delivery systems or tissue engineering scaffolds. The ability to control the degradation rate of these polymers is beneficial for sustained release applications .

Coatings and Adhesives

In materials science, this compound can be utilized as an additive in coatings and adhesives due to its compatibility with various organic solvents and resins. Its incorporation can improve adhesion properties and enhance the mechanical strength of the final products .

Case Studies

Wirkmechanismus

The mechanism by which 2-(4-Bromobenzamido)thiophene-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Physicochemical Comparison

Biologische Aktivität

2-(4-Bromobenzamido)thiophene-3-carboxylic acid is a compound that has garnered attention for its potential biological activities. Its unique structure, which incorporates a bromobenzamide moiety and a thiophene ring, suggests various mechanisms of action in biological systems. This article explores the biological activity of this compound, including its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a bromine atom attached to a benzamide group, linked to a thiophene ring with a carboxylic acid functional group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Studies have shown that compounds with similar structures can act as inhibitors or activators of various enzymes and receptors. The presence of the bromine atom may enhance lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and has shown promising results in inhibiting growth, potentially due to its ability to disrupt bacterial cell wall synthesis or function .

Study on Antimicrobial Properties

A study conducted on various thiophene derivatives, including this compound, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing that the compound effectively inhibited bacterial growth at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This data highlights the potential of this compound as an antimicrobial agent .

Study on Antiviral Activity

In a separate investigation into the antiviral effects of thiophene derivatives, it was found that compounds structurally related to this compound exhibited significant inhibition of HCV replication in vitro. The study utilized Huh-7 cells to assess the impact on viral RNA replication, revealing that these compounds could serve as potential lead compounds for further antiviral drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-Bromobenzamido)thiophene-3-carboxylic acid, and how can purity be ensured?

- Methodology : The compound can be synthesized via bromination of thiophene derivatives followed by coupling with 4-bromobenzamide. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) or bromine in the presence of a catalyst (e.g., FeBr₃) to introduce bromine at the thiophene ring .

- Amidation : React with 4-bromobenzoyl chloride under basic conditions (e.g., NaH or DCC coupling) .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., ethanol/water) to achieve >95% purity. Confirm purity via HPLC and NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Assign peaks for the thiophene ring (δ 6.8–7.5 ppm), bromobenzamido group (δ 7.3–7.9 ppm), and carboxylic acid proton (δ 12–13 ppm) .

- IR Spectroscopy : Identify key functional groups (C=O stretch at ~1700 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 326.1) .

Advanced Research Questions

Q. How do substituent modifications on the thiophene ring influence biological activity?

- Structure-Activity Relationship (SAR) :

- Bromine Position : Para-bromo on the benzamido group enhances lipophilicity and target binding in enzyme inhibition assays .

- Carboxylic Acid : Critical for hydrogen bonding with biological targets (e.g., cyclooxygenase enzymes). Esterification or amidation reduces activity .

- Thiophene Substitution : Methyl or methoxy groups at the 4-position improve metabolic stability but may sterically hinder receptor interactions .

- Experimental Validation : Use in vitro assays (e.g., COX-2 inhibition) and molecular docking simulations to correlate structural changes with activity .

Q. How can contradictory data in reaction yields or spectroscopic results be resolved?

- Case Study : Discrepancies in melting points (e.g., reported mp 155–156°C vs. 284–287°C for similar derivatives) :

- Root Cause Analysis : Check for polymorphic forms or residual solvents via X-ray diffraction (XRD) and TGA .

- Resolution : Optimize recrystallization solvents (e.g., DMF vs. ethanol) and monitor heating rates during mp determination .

- Yield Optimization : Screen catalysts (e.g., Pd(OAc)₂ for coupling steps) and reaction temperatures to address low yields (<50%) .

Q. What are the mechanistic implications of this compound in enzyme inhibition studies?

- Mechanism : Acts as a competitive inhibitor by binding to the active site of COX-2 via:

- Hydrogen Bonding : Carboxylic acid group interacts with Arg120.

- Hydrophobic Interactions : Bromobenzamido moiety occupies the hydrophobic pocket .

- Validation : Kinetic assays (e.g., Lineweaver-Burk plots) and site-directed mutagenesis of target residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.